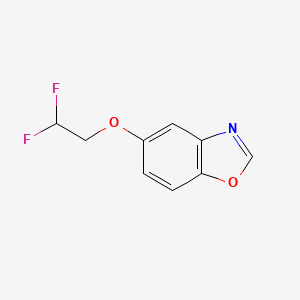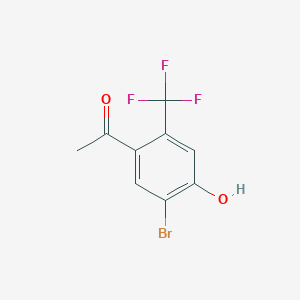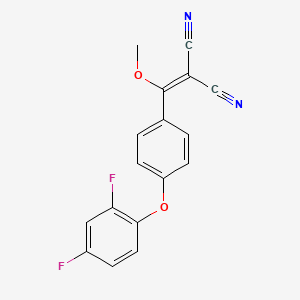
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a leucine derivative. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The process includes the reaction of leucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction conditions to optimize yield and purity. The use of advanced purification techniques such as chromatography ensures the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-2-[(Benzyloxy)carbonylamino]-3-hydroxybutanoic acid
- Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids
Uniqueness
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
RYEFCGYTOBTQNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



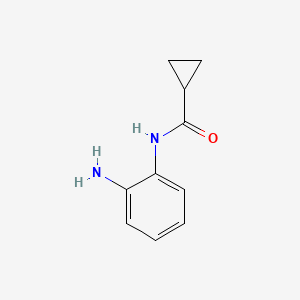
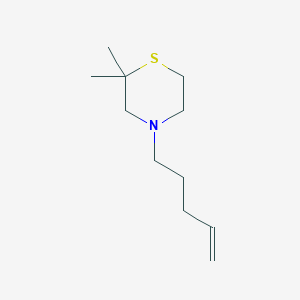

![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)

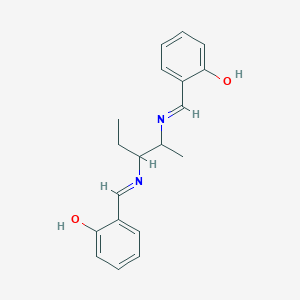
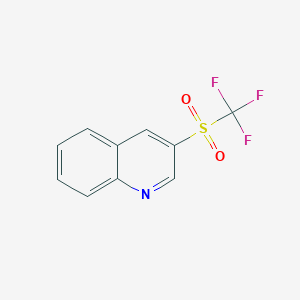
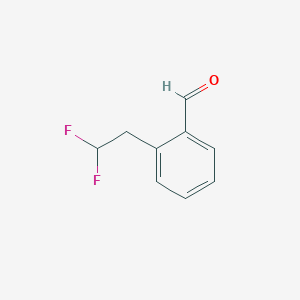
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
